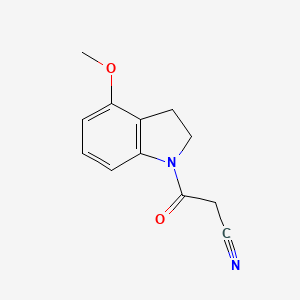
Cinnarizine N4-Oxide Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnarizine N4-Oxide Dihydrochloride is a derivative of cinnarizine, a well-known antihistamine and calcium channel blocker. This compound is primarily used in the treatment of vestibular disorders such as vertigo, tinnitus, and motion sickness. It is also known for its vasorelaxant properties, which can enhance blood flow, particularly in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinnarizine N4-Oxide Dihydrochloride involves the oxidation of cinnarizine. The process typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N4-oxide group. The reaction is carried out in an organic solvent like methanol or ethanol at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Cinnarizine N4-Oxide Dihydrochloride undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced back to cinnarizine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: this compound.
Reduction: Cinnarizine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cinnarizine N4-Oxide Dihydrochloride has a wide range of applications in scientific research:
作用機序
Cinnarizine N4-Oxide Dihydrochloride exerts its effects primarily by blocking L-type and T-type voltage-gated calcium channels. This inhibition prevents the contraction of vascular smooth muscle cells, leading to vasodilation and improved blood flow. Additionally, it binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and antiemetic properties .
類似化合物との比較
Similar Compounds
Cinnarizine: The parent compound, primarily used for similar therapeutic purposes.
Flunarizine: Another calcium channel blocker with similar applications but different pharmacokinetic properties.
Betahistine: Used for treating vertigo and Meniere’s disease, but works through a different mechanism involving histamine receptors.
Uniqueness
Cinnarizine N4-Oxide Dihydrochloride is unique due to its N4-oxide group, which enhances its pharmacological profile by providing additional binding sites and potentially improving its efficacy and safety profile compared to its parent compound .
特性
分子式 |
C26H30Cl2N2O |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
4-benzhydryl-1-oxido-1-[(E)-3-phenylprop-2-enyl]piperazin-1-ium;dihydrochloride |
InChI |
InChI=1S/C26H28N2O.2ClH/c29-28(20-10-13-23-11-4-1-5-12-23)21-18-27(19-22-28)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;; |
InChIキー |
COXUXJDOVRLMEU-JFXLULTRSA-N |
異性体SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C/C=C/C4=CC=CC=C4)[O-].Cl.Cl |
正規SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)[O-].Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)


![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)
![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)

![Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
